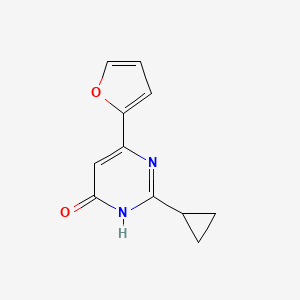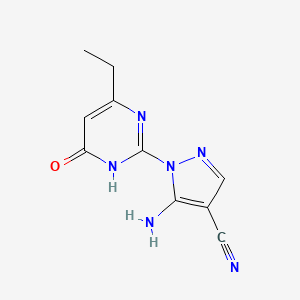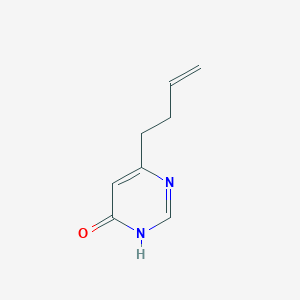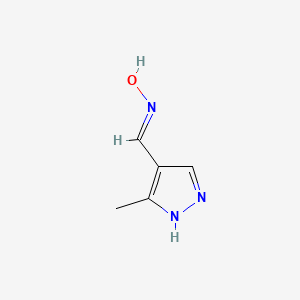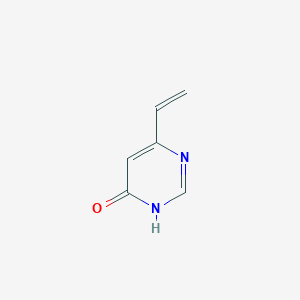
6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
This usually includes the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and the types of bonds between the atoms.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Aminolysis Reactions
The compound has been utilized in studies examining aminolysis reactions, highlighting its reactivity with various amines under specific conditions. The study by Novakov et al. (2017) detailed the reaction of a similar compound with amines, exploring the influence of steric and electronic factors on the aminolysis and alcoholysis outcomes, offering insights into its chemical behavior and potential applications in organic synthesis Novakov et al., 2017.
Synthesis of Antifungal Agents
Research into the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of pyrimidinone derivatives as key intermediates. The study outlines the synthetic pathway and the importance of diastereocontrol, highlighting the compound's relevance in the development of pharmaceutical agents Butters et al., 2001.
Microwave-Assisted Synthesis
Dabiri et al. (2007) reported on the efficient synthesis of Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives via a one-pot process under microwave-assisted conditions, utilizing 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one among other reagents. This study showcases the compound's application in facilitating rapid and high-yield chemical syntheses Dabiri et al., 2007.
Development of Trifluoromethylated Analogues
Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. This research demonstrates the compound's utility in the synthesis of novel organic molecules with potential biological activity Sukach et al., 2015.
Antibacterial and Antifungal Activities
Studies on thiazolo[2,3-b]dihydropyrimidinone derivatives, incorporating the 4-methylthiophenyl moiety, have revealed moderate to excellent antibacterial and antifungal activities, suggesting the compound's potential in medicinal chemistry for developing new antimicrobial agents Ashok et al., 2007.
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further investigations into the compound’s properties.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. Alternatively, you could consider reaching out to a chemist or a chemistry professor. They might be able to provide more specific information or guide you to the appropriate resources.
Propiedades
IUPAC Name |
4-(2,6-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLYCXBAVLNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)

